[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile
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Overview
Description
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines or hydrazine hydrate in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound is known to exhibit its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: A precursor in the synthesis of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile.
2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: A pyrazole derivative with similar structural features.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Another pyrazole-based compound with notable biological activities.
Uniqueness
This compound stands out due to its unique combination of structural features and reactivity
Properties
Molecular Formula |
C15H12N4 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C15H12N4/c1-11-15(8-13(9-16)10-17)12(2)19(18-11)14-6-4-3-5-7-14/h3-8H,1-2H3 |
InChI Key |
GFZLCKBOGLAIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=C(C#N)C#N |
Origin of Product |
United States |
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